Chloroacetyl isocyanate

Metal-Organic Frameworks Postsynthetic Modification Materials Science

Chloroacetyl isocyanate (C3H2ClNO2, MW 119.51) is an acyl isocyanate, a subclass of heterocumulenes characterized by a carbonyl group bonded to an isocyanate (-N=C=O) functional group. It is typically obtained as a moisture-sensitive liquid (bp 50–55 °C at 20 mmHg, density 1.403 g/mL at 25 °C) and is synthesized via the reaction of chloroacetamide with oxalyl chloride.

Molecular Formula C3H2ClNO2
Molecular Weight 119.5 g/mol
CAS No. 4461-30-7
Cat. No. B1196285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetyl isocyanate
CAS4461-30-7
Synonymschloroacetyl isocyanate
Molecular FormulaC3H2ClNO2
Molecular Weight119.5 g/mol
Structural Identifiers
SMILESC(C(=O)N=C=O)Cl
InChIInChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2
InChIKeyMOVMEFHWBOWMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetyl Isocyanate (CAS 4461-30-7): A Reactive Acyl Isocyanate for Heterocyclic and Amide Synthesis – Procurement and Technical Guide


Chloroacetyl isocyanate (C3H2ClNO2, MW 119.51) is an acyl isocyanate, a subclass of heterocumulenes characterized by a carbonyl group bonded to an isocyanate (-N=C=O) functional group [1]. It is typically obtained as a moisture-sensitive liquid (bp 50–55 °C at 20 mmHg, density 1.403 g/mL at 25 °C) and is synthesized via the reaction of chloroacetamide with oxalyl chloride [2]. This compound serves as a versatile electrophilic building block in organic synthesis, reacting with a range of nucleophiles, including amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively [3].

Why Generic Substitution Fails: The Critical Role of Chloroacetyl Isocyanate's Distinct Reactivity Profile


Direct substitution with other acyl isocyanates (e.g., trichloroacetyl, benzoyl) or simple isocyanates is not feasible for applications requiring a specific balance of electrophilicity and steric profile. The chloroacetyl group provides a unique reactivity handle: it is sufficiently electrophilic for efficient acylation yet less sterically demanding than trihaloacetyl or aromatic analogs, enabling distinct reaction outcomes [1]. For instance, its differential reactivity relative to 4-bromophenyl isocyanate is the basis for creating complex, spatially resolved architectures in materials science, a feat unattainable with a single, more reactive or less reactive alternative [2]. The compound's specific physicochemical properties, such as its boiling point and density, also dictate its handling and use in specific synthetic protocols .

Quantitative Differentiation of Chloroacetyl Isocyanate: A Comparative Evidence Guide for Scientific Procurement


Differential Reactivity in MOF Postsynthetic Modification: Enabling Dual-Functionalized Core-Shell Architectures

In a one-pot postsynthetic modification (PSM) of a metal-organic framework (MOF), the difference in reactivity between chloroacetyl isocyanate and 4-bromophenyl isocyanate was exploited to produce a dual-functionalized core-shell structure [1]. This outcome is a direct result of their distinct reaction kinetics under identical conditions, allowing for spatial control over functional group installation [1].

Metal-Organic Frameworks Postsynthetic Modification Materials Science

Conformational Stability: A Mixture of Cis-Cis and Gauche-Cis Conformers with Comparable Stability

Ab initio and DFT calculations predict that chloroacetyl isocyanate exists predominantly as a mixture of cis-cis and gauche-cis conformations with comparable relative stability, a finding supported by experimental IR and Raman spectra [1]. This contrasts with trichloroacetyl isocyanate, which is predicted to exist predominantly in a single cis-cis conformation [2].

Conformational Analysis Vibrational Spectroscopy Computational Chemistry

Efficient Primary Amide Synthesis via Grignard Addition and Mild Cleavage

Chloroacetyl isocyanate reacts with Grignard reagents to yield N-(chloroacetyl)amides, which are readily cleaved by methanolic base or zinc in methanol to provide high yields of primary carboxamides [1]. This two-step sequence offers a practical route to primary amides from organometallic nucleophiles.

Amide Synthesis Grignard Reagents Organic Methodology

Novel Route to 4(5H)-Oxazolone Derivatives in Tetracycline Analog Synthesis

Reaction of N-(3-hydroxy-1-oxo-2-cyclohexen-4-yl)benzamide with α-chloroacetyl isocyanate afforded a 4(5H)-oxazolone derivative, a novel approach to these compounds with potential therapeutic importance [1]. This reaction was also successful on a simpler substrate, dimedone, indicating its generality [1].

Heterocyclic Synthesis Oxazolones Medicinal Chemistry

Commercial Availability and Purity Specifications: A Benchmark for Procurement

Chloroacetyl isocyanate is commercially available from major suppliers with a typical purity specification of ≥95% . It is typically supplied as a liquid and requires long-term storage at -20°C due to its moisture sensitivity .

Chemical Procurement Purity Analysis Supply Chain

Optimal Application Scenarios for Chloroacetyl Isocyanate Based on Verified Performance Data


Synthesis of Dual-Functionalized Metal-Organic Frameworks (MOFs)

The differential reactivity of chloroacetyl isocyanate, as demonstrated in a one-pot PSM reaction with 4-bromophenyl isocyanate, makes it an ideal reagent for creating core-shell MOF architectures [1]. This application is highly specific and cannot be replicated with a single isocyanate reagent. Researchers designing MOFs for advanced applications like sequential catalysis or separations should prioritize chloroacetyl isocyanate for this purpose.

Synthesis of Conformationally Flexible Building Blocks

Computational and experimental evidence confirms that chloroacetyl isocyanate exists as a mixture of cis-cis and gauche-cis conformers with comparable stability [2]. This property distinguishes it from trichloroacetyl isocyanate and suggests its potential utility in reactions where conformational flexibility is advantageous, such as in the development of new ligands or catalysts.

Synthesis of Primary Amides from Grignard Reagents

The established methodology for preparing primary amides via Grignard addition to chloroacetyl isocyanate, followed by mild cleavage, provides a robust and reliable route to this important functional group [3]. This is a valuable tool for medicinal and process chemists, and the specific chloroacetyl derivative offers a unique deprotection profile.

Synthesis of 4(5H)-Oxazolone Derivatives

Chloroacetyl isocyanate provides a novel and direct entry to 4(5H)-oxazolone derivatives, as demonstrated in the synthesis of tetracycline ring A analogs [4]. This specific reactivity is a key differentiator for researchers exploring new heterocyclic scaffolds with potential therapeutic applications.

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